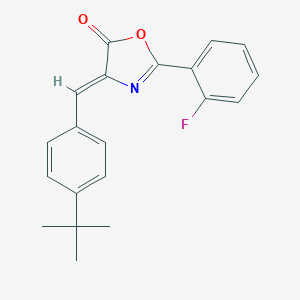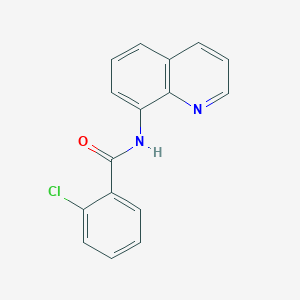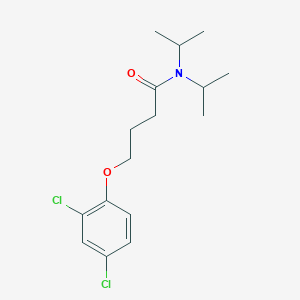
(Z)-4-(4-(tert-butyl)benzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-(4-(tert-butyl)benzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a benzylidene group attached to an oxazolone ring, with a tert-butyl group on the benzylidene moiety and a fluorophenyl group on the oxazolone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one typically involves the condensation of 4-(tert-butyl)benzaldehyde with 2-(2-fluorophenyl)oxazolone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization.
Industrial Production Methods
While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography or crystallization, to obtain high-purity products.
化学反应分析
Types of Reactions
(Z)-4-(4-(tert-butyl)benzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazolone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized oxazolone derivatives.
Reduction: Reduced oxazolone derivatives.
Substitution: Substituted oxazolone derivatives with new functional groups.
科学研究应用
Chemistry
In chemistry, (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound has been investigated for its potential as a bioactive molecule. Studies have shown that oxazolone derivatives can exhibit antimicrobial, antifungal, and anticancer activities, making them valuable candidates for drug discovery and development.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, agrochemicals, and materials science applications. Its versatility and reactivity make it a valuable component in various industrial processes.
作用机制
The mechanism of action of (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (Z)-4-(4-methylbenzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one
- (Z)-4-(4-chlorobenzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one
- (Z)-4-(4-methoxybenzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one
Uniqueness
(Z)-4-(4-(tert-butyl)benzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one stands out due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. The combination of the tert-butyl group and the fluorophenyl moiety provides a unique structural framework that can lead to distinct properties and applications compared to other similar compounds.
属性
IUPAC Name |
(4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2/c1-20(2,3)14-10-8-13(9-11-14)12-17-19(23)24-18(22-17)15-6-4-5-7-16(15)21/h4-12H,1-3H3/b17-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXOXUZZOQNLIC-ATVHPVEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-{[(1,3-Benzodioxol-5-ylcarbonyl)amino]acetyl}carbohydrazonoyl)-4-bromophenyl 3-(2-furyl)acrylate](/img/structure/B401498.png)
![N-[2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B401499.png)
![4-BROMO-2-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE](/img/structure/B401500.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methylene}-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amine](/img/structure/B401501.png)
![2-(4-tert-butylphenyl)-N-{(E)-[5-(2-chlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B401503.png)
![1-({[2-Methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-2-naphthol](/img/structure/B401507.png)
![N-{[5-(4-bromophenyl)-2-furyl]methylene}-N-(1-naphthyl)amine](/img/structure/B401508.png)

![4-Methyl-N-[3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B401510.png)
![3-iodo-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B401513.png)
![4-nitro-3-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B401514.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-nitro-3-methylbenzamide](/img/structure/B401517.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B401518.png)
